2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

描述

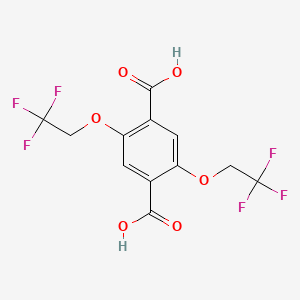

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a fluorinated derivative of terephthalic acid, featuring trifluoroethoxy (-OCH₂CF₃) substituents at the 2,5-positions of the benzene ring. This compound is structurally tailored to enhance electronic and steric properties, making it valuable in advanced materials such as metal-organic frameworks (MOFs), polymers, and catalysts. The trifluoroethoxy groups impart high thermal stability, hydrophobicity, and electron-withdrawing effects, which influence the acidity of the carboxylic acid groups and coordination behavior in supramolecular assemblies .

属性

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O6/c13-11(14,15)3-23-7-1-5(9(19)20)8(2-6(7)10(21)22)24-4-12(16,17)18/h1-2H,3-4H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDNTHMZRUYPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that the compound can interact with proteins and ligands .

Mode of Action

It’s known that the compound interacts with its targets, possibly leading to changes in their function .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

It has been suggested that the compound may have anti-cancer and anti-diabetic properties .

Action Environment

The compound’s distinct molecular structure and chemical characteristics make it a valuable asset in the development of advanced materials with tailored properties, suggesting that it may exhibit enhanced resistance to environmental factors such as heat, uv radiation, or chemical exposure .

生物活性

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is an organic compound that has gained attention in scientific research for its potential biological activities. This compound is characterized by its unique trifluoroethoxy groups, which may impart distinct biochemical properties. This article reviews the biological activity of this compound, focusing on its anticancer and anti-diabetic properties based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHFO

- CAS Number: 1268628-19-8

This compound features two trifluoroethoxy substituents attached to a terephthalic acid backbone, which enhances its solubility and reactivity.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

-

Cell Viability Assays: In vitro experiments using MTT assays have shown that certain derivatives can induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC) values for some derivatives were reported as follows:

Compound IC (µM) % Cell Death Compound A 10.14 51.58% Compound B 8.14 50.12% Compound C 10.48 53.65%

These results indicate that the presence of the trifluoroethoxy group enhances cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis and DNA damage .

- Apoptosis Induction: The TUNEL assay results indicated significant DNA fragmentation in treated cancer cells, confirming the induction of apoptosis. This suggests that the compound may act through pathways that promote programmed cell death .

Anti-Diabetic Activity

In addition to its anticancer properties, research has also explored the anti-diabetic potential of this compound:

- Drosophila Model Studies: In vivo studies using genetically modified Drosophila melanogaster demonstrated that certain derivatives significantly reduced glucose levels in diabetic models. The compounds exhibited better anti-diabetic activity compared to other synthesized compounds .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The trifluoroethoxy groups may influence the binding affinity of the compound to various enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could potentially modulate receptor activity related to cell proliferation and apoptosis.

- Oxidative Stress Induction: The presence of fluorinated groups may enhance oxidative stress within cells, leading to increased apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- A study conducted on a series of synthesized derivatives demonstrated their potential as effective drug candidates for treating cancer and diabetes .

- Another investigation focused on the structure-activity relationship (SAR) revealed that modifications to the trifluoroethoxy substituents significantly affected biological outcomes.

科学研究应用

Medicinal Chemistry Applications

Recent studies have highlighted the potential of 2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid derivatives in the development of anti-cancer and anti-diabetic agents.

- Anti-Cancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, specific derivatives demonstrated IC50 values ranging from 8.14 µM to 10.48 µM, indicating effective cytotoxicity against various cancer cell lines .

- Anti-Diabetic Properties : In vivo studies using genetically modified Drosophila models indicated that certain derivatives significantly lowered glucose levels, suggesting their potential as therapeutic agents for diabetes management .

| Compound | IC50 Value (µM) | % Cell Death |

|---|---|---|

| Compound 5b | 10.14 | 51.58% |

| Compound 5d | 8.14 | 50.12% |

| Compound 5m | 10.48 | 53.65% |

Materials Science Applications

The unique properties of this compound make it an ideal candidate for the synthesis of advanced materials, particularly metal-organic frameworks (MOFs).

- Hydrophobic MOFs : The compound has been utilized as a linker in the synthesis of highly fluorinated MOFs. These materials are valuable for applications such as selective CO₂ capture and hydrocarbon storage due to their enhanced hydrophobicity .

- Structural Applications : The incorporation of this compound into MOFs has led to the formation of structures with improved stability and functionality. For example, the reaction with rare-earth ions resulted in frameworks that exhibit unique crystal structures suitable for gas separation technologies .

Table 2: Properties of MOFs Synthesized with this compound

| Material Type | Structure Type | Application Area |

|---|---|---|

| RE-TTA-pcu | Primitive cubic | Gas separation |

| RE-TTA-fcu | Face-centered cubic | Hydrocarbon storage |

Environmental Applications

The hydrophobic nature of materials derived from this compound also suggests potential applications in environmental remediation.

- Oil Spill Cleanup : Fluorinated compounds are known for their ability to repel water while interacting favorably with organic solvents. This property can be harnessed for developing materials that can effectively absorb oil spills from water bodies .

- Water Purification : The ability to selectively capture contaminants makes these compounds suitable candidates for innovative water purification technologies .

相似化合物的比较

2,5-Bis(trifluoromethyl)terephthalic Acid

2,5-Bis(prop-2-yn-1-yloxy)terephthalic Acid (2,5-BPTA)

- Structure : Propargyloxy (-OCH₂C≡CH) substituents at 2,5-positions.

- Molecular Formula : C₁₂H₈O₆; Molecular Weight : 248.19 g/mol .

- Key Properties :

- Terminal alkynyl groups enable "click chemistry" for post-synthetic modification of MOFs.

- Lower thermal stability (decomposes above 200°C) compared to fluorinated analogs.

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

- Structure: Trifluoroethoxy substituents on benzoic acid (monocarboxylic acid).

- Molecular Formula : C₁₁H₈F₆O₄; Molecular Weight : 318.17 g/mol .

- Key Differences :

Physicochemical Properties

*Estimated based on structural analogs.

准备方法

Preparation of 1,4-Bis(2,2,2-trifluoroethoxy)benzene Intermediate

- Starting Material: 1,4-Dibromobenzene or 2,5-dihalotoluene (where halogen = F, Cl, Br, or I).

- Reagents: 2,2,2-Trifluoroethanol in 2-10 fold molar excess relative to the dihalogenated substrate.

- Catalyst: Copper-containing catalyst (e.g., CuI or CuBr) to facilitate nucleophilic aromatic substitution.

- Base: Strong base such as potassium carbonate or sodium hydride to deprotonate trifluoroethanol and generate the trifluoroethoxide nucleophile.

- Solvent: Suitable polar aprotic solvents or water as indicated.

- Conditions: Reaction temperature maintained at 95-100°C for approximately 4 hours with stirring.

- Workup: Cooling to 25-30°C, followed by pouring into cold aqueous methanol (40%) to precipitate product and remove impurities.

This step replaces the halogen atoms on the aromatic ring with trifluoroethoxy groups, yielding 1,4-bis(2,2,2-trifluoroethoxy)benzene or 2,5-bis(2,2,2-trifluoroethoxy)toluene depending on the starting material used.

Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid

- Oxidizing Agent: Aqueous sodium permanganate (40% solution).

- Conditions: The reaction mixture is heated to approximately 81°C for 1 hour before gradual addition of sodium permanganate over 6.5 hours.

- Post-Oxidation: Stirring continued at 83-93°C for an additional 75 minutes.

- Filtration: Manganese oxide precipitates are filtered off at 80-95°C and washed with hot water.

- Crystallization: The filtrate is cooled to about 9°C to induce crystallization of the acid product.

- Purification: The crystalline product is filtered, washed with water, and dried.

This oxidation converts methyl groups (if starting from toluene derivatives) into carboxylic acid groups, completing the synthesis of this compound.

Reaction Conditions and Optimization Data

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 1,4-Dibromobenzene + 2,2,2-trifluoroethanol + Cu catalyst + base | 95-100 | 4 hours | 2-10 fold excess trifluoroethanol; stirring |

| Oxidation | Sodium permanganate (40% aqueous) | 81-93 | 7.5 hours total | Gradual addition over 6.5 hours; filtration at 80-95°C |

| Crystallization and washing | Cooling to 9°C, filtration, washing with water | 9 | Until crystallization | Removes unreacted intermediates and impurities |

Research Findings and Notes

- The use of copper catalysts in the nucleophilic aromatic substitution step significantly improves the substitution efficiency of trifluoroethoxy groups onto the aromatic ring.

- Excess trifluoroethanol ensures complete conversion of halogen substituents.

- Controlled addition of sodium permanganate and temperature maintenance during oxidation prevent over-oxidation and degradation of the product.

- The final product exhibits high purity after crystallization and washing steps.

- Alternative starting materials such as 2,5-dihalotoluene allow for regioselective substitution and oxidation to target the 2,5-positions specifically.

- The described multi-step synthesis is scalable and suitable for industrial production of this fluorinated terephthalic acid derivative.

Summary Table of Preparation Method

| Stage | Starting Material | Key Reagents | Catalyst/Base | Conditions | Product/Intermediate |

|---|---|---|---|---|---|

| 1. Nucleophilic Substitution | 1,4-Dibromobenzene or 2,5-Dihalotoluene | 2,2,2-Trifluoroethanol (excess) | Copper catalyst + strong base | 95-100°C, 4 h | 1,4-Bis(2,2,2-trifluoroethoxy)benzene or 2,5-Bis(2,2,2-trifluoroethoxy)toluene |

| 2. Oxidation | 2,5-Bis(2,2,2-trifluoroethoxy)toluene | Sodium permanganate (40% aq.) | - | 81-93°C, 7.5 h total | This compound |

Additional Notes

- Other synthetic routes involving ester intermediates or alternative protecting groups have been reported for related terephthalic acid derivatives but are less documented for this specific fluorinated compound.

- The presence of trifluoroethoxy groups imparts unique electronic and steric properties, influencing reactivity and purification steps.

- The described preparation method is supported by patent literature and is considered the authoritative route for this compound.

常见问题

Q. What role does this compound play in designing proton-conductive MOFs?

Q. How is it utilized as a pharmaceutical intermediate (e.g., flecainide derivatives)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。